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Compound of Interest

Compound Name: DS17701585

Cat. No.: B15142737 Get Quote

Disclaimer: Information regarding the specific compound DS17701585 and its potential

interaction with the target protein USP30 is not publicly available. This guide will provide a

comprehensive overview of USP30 and utilize data from well-characterized inhibitors as

illustrative examples of targeting this deubiquitinase.

Introduction to USP30: A Key Regulator of
Mitochondrial and Peroxisomal Quality Control
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) that plays a critical

role in cellular homeostasis by removing ubiquitin chains from proteins on the outer

mitochondrial membrane and peroxisomes.[1][2][3] This function positions USP30 as a key

negative regulator of two essential cellular quality control pathways: mitophagy and pexophagy.

[1][3][4] By counteracting the ubiquitination process initiated by E3 ligases like Parkin, USP30

effectively acts as a brake on the clearance of damaged or superfluous mitochondria and

peroxisomes.[5][6][7] Dysregulation of USP30 activity has been implicated in a range of

pathologies, including neurodegenerative diseases such as Parkinson's disease, certain

cancers, and pulmonary disorders, making it an attractive therapeutic target for drug

development.[1][8]
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USP30 is a crucial node in several signaling pathways that govern organelle health, cell

survival, and metabolic regulation. Its primary function is to antagonize the ubiquitination of

mitochondrial and peroxisomal proteins, thereby inhibiting their degradation.

PINK1/Parkin-Mediated Mitophagy
One of the most well-characterized roles of USP30 is its opposition to the PINK1/Parkin

pathway of mitophagy, a critical process for clearing damaged mitochondria.[1][5] In response

to mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane

and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin

ligase Parkin.[5][7][9] Parkin then ubiquitinates various outer mitochondrial membrane proteins,

tagging the damaged organelle for engulfment by an autophagosome and subsequent

lysosomal degradation.[5][9] USP30 counteracts this process by cleaving these ubiquitin

chains, thereby inhibiting mitophagy.[5][6] Inhibition of USP30 is therefore a promising strategy

to enhance the clearance of dysfunctional mitochondria in diseases associated with impaired

mitophagy.[6][8][10]
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Diagram 1: USP30 antagonism of the PINK1/Parkin mitophagy pathway.

Pexophagy Regulation
Similar to its role in mitophagy, USP30 also negatively regulates pexophagy, the selective

autophagic degradation of peroxisomes.[1] Under conditions such as amino acid starvation, the
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E3 ubiquitin ligase PEX2 ubiquitinates peroxisomal membrane proteins, marking them for

degradation.[1] USP30 counteracts the activity of PEX2, thereby suppressing pexophagy.[1]

Apoptosis and AKT/mTOR Signaling
USP30 has also been implicated in the regulation of apoptosis (programmed cell death) and

the AKT/mTOR signaling pathway.[1][11] Depletion of USP30 can sensitize cancer cells to

apoptosis inducers.[1] Furthermore, USP30 activity can sustain the pro-survival AKT/mTOR

pathway, and its inhibition may synergize with AKT/mTOR inhibitors in cancer therapy.[2][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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